molecular formula C13H24O11 B119357 Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside CAS No. 78962-39-7

Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

カタログ番号: B119357
CAS番号: 78962-39-7
分子量: 356.32 g/mol
InChIキー: ZQPVHVKWCGZNDW-OGVZYCONSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a disaccharide derivative in which an α-D-mannopyranosyl unit is linked via a glycosidic bond to the 6-hydroxyl group of a methyl α-D-mannopyranoside core. This compound is pivotal in glycobiology for studying carbohydrate-protein interactions, particularly in lectin binding and immune response modulation . Its synthesis typically involves regioselective acylation or glycosylation of methyl α-D-mannopyranoside precursors. For example, describes the synthesis of methyl 6-O-p-toluoyl-α-D-mannopyranoside (a related acylated derivative) using p-toluoyl chloride under controlled conditions, achieving high yields . The compound’s structure is confirmed via FTIR, NMR, and mass spectrometry .

特性

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVHVKWCGZNDW-OGVZYCONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000164
Record name Methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78962-39-7
Record name Methyl 6-O-mannopyranosylmannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078962397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Two-Step Deprotection and Hydrogenolysis

Reaction Sequence and Conditions

The most direct synthesis involves a two-step protocol starting from a fully protected precursor. Methyl 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl-(1→6)-2,3,4-tri-O-benzyl-α-D-mannopyranoside undergoes sequential deprotection:

  • Base-Catalyzed Acetyl Removal : Treatment with sodium methoxide (NaOMe) in methanol at 20°C for 24 hours under nitrogen cleaves the 2-O-acetyl group.

  • Hydrogenolytic Debenzylation : Palladium on carbon (Pd/C, 10 wt%) and hydrogen gas in methanol/acetic acid (20°C, 72 hours) remove benzyl protecting groups.

Yield and Purification

Flash column chromatography (DCM:MeOH, 3:1) yields 77% of the target compound. Key spectral data confirm success:

  • ¹H-NMR (500 MHz, D₂O) : δ 4.90 (d, J = 1.6 Hz, H-1’), 4.74 (d, J = 1.6 Hz, H-1), 3.40 ppm (s, OMe).

  • ¹³C-NMR (125 MHz, D₂O) : 101.6 (C-1’), 100.1 (C-1), 55.4 ppm (OMe).

Advantages and Limitations

  • Advantages : High regioselectivity, straightforward purification.

  • Limitations : Prolonged hydrogenolysis (72 hours) and sensitivity to residual acetic acid.

Helferich Glycosylation with Acetylated Mannosyl Bromide

Glycosylation Strategy

This method employs Helferich glycosylation using 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide:

  • First Glycosylation : Methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside reacts with the bromide under catalysis (e.g., Hg(CN)₂), yielding a 3-O-glycosylated intermediate (90% yield).

  • Benzylidene Removal : Acidic hydrolysis (e.g., HCl in dioxane) exposes the 6-OH group.

  • Second Glycosylation : Repeat glycosylation at the 6-position.

  • Final Deprotection : Zemplén deacetylation (NaOMe/MeOH) and deallylation (PdCl₂/NaOAc) yield the target compound.

Key Observations

  • Regioselectivity : The benzylidene group directs glycosylation to the 3-position first, enabling sequential functionalization.

  • Yield : Cumulative yields exceed 60% after two glycosylation steps.

Silver Triflate-Mediated Glycosylation

Activation of Glycosyl Donors

Silver trifluoromethanesulfonate (AgOTf) and tetramethylurea (TMU) promote glycosylation between methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside and peracetylated mannosyl bromides:

  • Conditions : Anhydrous DCM, 0°C to room temperature, 4–6 hours.

  • Outcome : High α-selectivity (>90%) due to neighboring group participation from acetyl groups.

Deprotection Protocol

  • Benzyl Removal : Hydrogenolysis (Pd/C, H₂, 48 hours).

  • Acetyl Removal : Zemplén conditions (NaOMe/MeOH).

Comparative Efficiency

  • Yield : 68–72% after deprotection.

  • Stereochemical Control : AgOTf minimizes side reactions compared to Hg(CN)₂.

Thioglycoside Activation for Convergent Synthesis

In Situ Activation

Thioglycosides serve as stable glycosyl donors activated by in situ oxidation (e.g., NIS/TfOH):

  • Donor Preparation : Methyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside.

  • Glycosylation : React with a 6-OH-containing mannoside acceptor.

Benefits Over Classical Methods

  • Stability : Thioglycosides resist hydrolysis during storage.

  • Yield : 75–80% for the glycosylation step.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Reaction TimeStereoselectivity
Two-Step DeprotectionNaOMe, Pd/C, H₂7796 hoursHigh
Helferich GlycosylationAcetylated bromide, Hg(CN)₂6048 hoursModerate
AgOTf-MediatedAgOTf, TMU7224 hoursHigh
ThioglycosideNIS, TfOH8012 hoursHigh

Structural Validation Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H-¹H COSY : Assigns anomeric protons (δ 4.74–4.90 ppm) and confirms α-linkages.

  • HSQC : Correlates C-1 (100–101 ppm) with H-1 signals.

Mass Spectrometry

  • ESI-MS : [M + Na]⁺ at m/z 379.3 (calc. 379.3 for C₁₃H₂₄O₁₁Na).

Challenges and Optimization Strategies

Regioselectivity in Glycosylation

Mannose’s 2-, 3-, and 6-hydroxyls present competing reaction sites. Strategies to enhance 6-O-selectivity include:

  • Temporary Protecting Groups : Benzylidene or allyl groups block 4,6- or 2-positions.

  • Solvent Effects : Nitromethane increases α-selectivity in glycosylation.

Side Reactions

  • Acetyl Migration : Minimized by low-temperature deacetylation (0–5°C).

  • Over-reduction : Controlled by limiting H₂ exposure during debenzylation.

化学反応の分析

Types of Reactions

Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced sugar alcohols, and substituted glycosides .

科学的研究の応用

Chemical Applications

Building Block in Synthesis:
Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside serves as a crucial building block in the synthesis of complex carbohydrates and glycosides. Its structural features make it suitable for creating various glycosidic linkages, which are essential in the development of oligosaccharides and polysaccharides used in research and industrial applications.

Table 1: Synthesis Applications of Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

Application AreaDescriptionReference
GlycosylationUsed in the synthesis of glycosides
Oligosaccharide SynthesisKey component for producing oligosaccharides
Modification ReactionsParticipates in regioselective modifications

Biological Applications

Carbohydrate-Protein Interactions:
The compound is extensively studied for its role in carbohydrate-protein interactions. It acts as a substrate for glycosidase enzymes, facilitating research into enzyme specificity and kinetics. Its ability to mimic natural substrates allows researchers to explore mechanisms of enzyme action and inhibition.

Antimicrobial Properties:
Recent studies have highlighted the potential of methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside derivatives in antimicrobial applications. For instance, derivatives have shown promising antifungal properties against several strains while maintaining low cytotoxicity levels. This positions them as candidates for developing new antimicrobial agents.

Table 2: Biological Studies Involving Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

Study FocusFindingsReference
Antimicrobial ActivityEffective against bacterial and fungal strains
Enzyme InteractionSubstrate for glycosidases
Cellular EffectsInfluences cell signaling pathways

Medical Applications

Drug Delivery Systems:
Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is being investigated for its potential role in drug delivery systems, particularly for targeting specific cell types such as macrophages. The ability to modify nanoparticles with mannose residues enhances their uptake by cells expressing mannose receptors, making them effective carriers for therapeutic agents.

Therapeutic Potential:
The compound's interactions with various biomolecules suggest potential therapeutic applications. Research into its effects on cellular processes indicates that it may influence gene expression and cellular metabolism, which could be leveraged for therapeutic interventions.

Table 3: Medical Research Applications

Application AreaDescriptionReference
Drug DeliveryTargeting macrophages for inhaled therapies
Therapeutic ResearchInvestigating cellular effects

Industrial Applications

Biodegradable Materials:
In industrial settings, methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is utilized in the production of biodegradable materials. Its properties make it suitable as a stabilizer in various formulations, contributing to the development of environmentally friendly products.

Stabilizer in Formulations:
The compound's ability to interact with other components allows it to function effectively as a stabilizer, enhancing the shelf-life and performance of products across different industries.

Case Studies

  • Targeting Macrophages in Tuberculosis Therapy:
    A study explored the use of mannosylated solid lipid nanoparticles engineered with methyl α-D-mannopyranoside to enhance drug delivery specifically to infected macrophages in tuberculosis treatment. The results indicated improved targeting efficiency and therapeutic outcomes ().
  • Antimicrobial Derivatives Development:
    Research focused on synthesizing cinnamoyl-substituted derivatives of methyl α-D-mannopyranoside demonstrated significant antimicrobial activity against various pathogens while revealing favorable molecular docking profiles against the H5N1 influenza A virus ().

作用機序

The mechanism of action of Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. The compound can inhibit or enhance the activity of these enzymes, affecting various biochemical pathways. Its glycosidic bond plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside belongs to a broader class of mannopyranoside derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Varied Substituents

Compound Name Molecular Formula Substituents/Linkage Key Properties/Applications References
Methyl 6-O-p-toluoyl-α-D-mannopyranoside C₂₁H₂₈O₁₀ 6-O-p-toluoyl Antimicrobial activity; intermediate in synthesis of acylated derivatives [1, 9]
Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside C₄₃H₆₀O₁₃ 2,3,4-tri-O-octanoyl, 6-O-p-toluoyl Enhanced lipophilicity; anticancer potential [1]
4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside C₁₈H₂₅NO₁₃ 4-nitrophenyl aglycone Enzyme substrate (β-galactosidase assays); chromogenic applications [12, 17, 19]

Key Findings :

  • Acylated Derivatives: Compounds like methyl 2,3,4-tri-O-octanoyl-α-D-mannopyranoside exhibit increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy compared to the parent compound .
  • Aryl Derivatives : The 4-nitrophenyl analogue’s chromogenic properties make it superior for enzymatic assays, whereas the methyl derivative is more suited for lectin-binding studies due to its natural aglycone .

Isomeric and Linkage Variants

Compound Name Glycosidic Linkage Biological Relevance References
Methyl α-D-mannopyranosyl-(1→2)-α-D-mannopyranoside 1→2 Weaker lectin binding (e.g., concanavalin A) due to steric hindrance [3, 14]
Methyl α-D-mannopyranosyl-(1→3)-α-D-mannopyranoside 1→3 Intermediate solubility; used in oligosaccharide assembly [14]
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside 1→3 and 1→6 Stronger lectin affinity; structural mimic of natural glycans [3]

Key Findings :

  • Linkage Position : The 6-O-linked derivative shows stronger binding to concanavalin A than 1→2 or 1→3 analogues, as the 6-position allows optimal interaction with lectin binding pockets .
  • Branching Effects: Trisaccharide derivatives (e.g., 3,6-di-O-mannosyl) mimic high-mannose N-glycans, making them valuable for immunological studies .

Functional Derivatives in Biomedical Research

Compound Name Functional Group Application References
Methyl 6-O-N-acetylsulfanilyl-α-D-glucopyranoside N-acetylsulfanilyl Antibacterial agent; inhibits cell wall synthesis [6]
4-Aminophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside 4-aminophenyl α-Glucosidase inhibition; antidiabetic studies [15]

Key Findings :

  • Sulfonamide Derivatives : The introduction of sulfanilyl groups (e.g., in compound 7, ) enhances antibacterial activity by targeting bacterial enzymes .

生物活性

Chemical Structure and Properties

M6-O-MM is a complex carbohydrate derivative composed of two mannose units linked through a glycosidic bond. Its molecular formula is C13H24O7C_{13}H_{24}O_{7} . The compound's unique structural properties allow it to interact with various biological systems, particularly in modulating carbohydrate metabolism and glycosylation processes.

Target Interactions

M6-O-MM exhibits significant affinity for specific receptors involved in cellular signaling pathways. Notably, it competes with mannose for binding to the FimH lectin found on uropathogenic Escherichia coli (UPEC), which plays a crucial role in bacterial adhesion to urothelial cells. This interaction is vital for the bacteria’s ability to cause urinary tract infections (UTIs) .

Mode of Action

  • Inhibition of Bacterial Adhesion : M6-O-MM has been shown to inhibit the binding of mannose by E. coli, thereby disrupting its normal function and potentially reducing bacterial growth or survival .
  • Cell Signaling Modulation : By interacting with various enzymes and proteins, M6-O-MM influences cell signaling pathways, gene expression, and cellular metabolism .

Antimicrobial Properties

Research indicates that M6-O-MM has promising antimicrobial activities:

  • Inhibition of UPEC : Studies have demonstrated that M6-O-MM can effectively block UPEC adhesion to bladder cells, thereby reducing bacterial load in murine models of cystitis .
  • Broad-Spectrum Antimicrobial Activity : In vitro assays have shown that derivatives of mannopyranosides exhibit significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Bacillus cereus .

Cytotoxicity and Safety Profiles

The cytotoxic effects of M6-O-MM have been evaluated in several studies. For example, derivatives synthesized from M6-O-MM displayed low toxicity levels in HepG2 human liver cells, indicating their potential as safe therapeutic agents . The toxicity profiles are crucial for considering their application in drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits adhesion of UPEC to urothelial cells; reduces bacterial load
CytotoxicityLow toxicity observed in HepG2 cells
Glycosylation ModulationCompetitively inhibits mannose-binding proteins

Case Study: Inhibition of UPEC Adhesion

A systematic study evaluated the efficacy of M6-O-MM against UPEC in a murine model. The results indicated that administration of M6-O-MM significantly reduced bacterial colonization in the bladder compared to control groups. This supports its potential use as a therapeutic agent against UTIs.

Pharmacokinetics and Metabolism

M6-O-MM exhibits favorable pharmacokinetic properties, including good solubility in water, which enhances its bioavailability. Its metabolic pathways involve interactions with various enzymes that modulate its activity within biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, and how do reaction conditions influence glycosylation efficiency?

  • Answer : The compound is typically synthesized via glycosylation reactions using protected mannopyranosyl donors. For example, methyl α-D-mannopyranoside derivatives are activated with agents like N-iodosuccinimide (NIS) and AgOTf in dichloromethane (DCM) at low temperatures (-30°C) to promote stereoselective α-linkage formation . Protecting groups such as benzyl or benzoyl are critical to prevent undesired side reactions. Reaction efficiency depends on donor-acceptor ratios, solvent polarity, and activation methods. For instance, molecular sieves are often used to scavenge moisture and improve yields .

Q. How is the purity and structural identity of this compound verified in synthetic workflows?

  • Answer : Post-synthesis purification involves column chromatography (silica gel or reverse-phase C18 cartridges) and crystallization. Structural confirmation relies on:
  • NMR spectroscopy : Key signals include anomeric protons (δ ~4.8–5.3 ppm, J1,2J_{1,2} ~1.5–3.3 Hz for α-linkages) and methyl group resonances (δ ~3.4 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M + Na]+ calc. 379.1211 for disaccharides) .
  • Polarimetry : Specific rotation ([α]D) confirms stereochemical integrity (e.g., +26.04° for α-linked mannosides) .

Q. What challenges arise during the synthesis of branched oligosaccharides containing this disaccharide unit?

  • Answer : Key challenges include:
  • Regioselectivity : Competing reactions at C2, C3, or C6 hydroxyl groups require careful protecting group strategies (e.g., benzyl vs. benzoyl groups) .
  • Steric hindrance : Bulky substituents (e.g., trityl groups) at C6 can slow glycosylation kinetics, necessitating extended reaction times .
  • Deprotection : Hydrogenolysis (Pd(OH)₂/C) or basic hydrolysis (NaOMe) must preserve acid-sensitive glycosidic bonds .

Advanced Research Questions

Q. How do nuclear Overhauser effect (NOE) correlations and 13C^{13}\text{C}-labeling aid in resolving the conformational dynamics of this compound?

  • Answer : 13C^{13}\text{C}-isotopic labeling (e.g., at C6) combined with NOESY experiments reveals spatial proximity between anomeric protons and adjacent residues, confirming linkage stereochemistry and ring puckering . For example, 1JC,H^{1}\text{J}_{\text{C,H}} coupling constants (~170–172 Hz for C1) differentiate α- and β-anomers . Computational modeling (DFT or MD simulations) further predicts low-energy conformers, validated by NMR-derived interproton distances .

Q. What mechanistic insights explain contradictory glycosylation outcomes in analogous mannoside derivatives?

  • Answer : Discrepancies in glycosylation efficiency (e.g., α vs. β selectivity) arise from:
  • Donor leaving groups : Thioglycosides (e.g., ethyl 1-thio-mannosides) offer better control than halides due to slower activation kinetics .
  • Solvent effects : Polar aprotic solvents (DCM) favor SN2-like mechanisms for β-linkages, while less polar media stabilize oxocarbenium intermediates for α-selectivity .
  • Additives : Silver triflate (AgOTf) stabilizes glycosyl triflates, promoting α-stereochemistry via ion-pair intermediates .

Q. How does Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside interact with lectins like concanavalin A (ConA), and what are the implications for glycobiology?

  • Answer : The compound binds ConA via its terminal α-1,6-mannose residues, as shown by X-ray crystallography and isothermal titration calorimetry (ITC). The binding site involves Tyr-12, Asp-16, and Asp-208 residues, with a dissociation constant (KdK_d) in the micromolar range . This interaction mimics natural glycoprotein recognition, aiding studies on immune response modulation and pathogen-host adhesion .

Q. What advanced mass spectrometry techniques are employed to analyze heterogeneous glycosylation patterns in derivatives of this compound?

  • Answer : High-resolution MALDI-TOF or LC-ESI-MS/MS with collision-induced dissociation (CID) fragments glycosidic bonds, enabling sequencing of branched structures. For example, 13C^{13}\text{C}-labeled analogs reduce spectral complexity by distinguishing natural isotopes from synthetic labels . Ion mobility spectrometry (IMS) further separates isomeric glycans based on drift time differences .

Q. Methodological Considerations

Q. How are contradictory NMR assignments for closely related mannosides resolved?

  • Answer : Ambiguities in proton assignments (e.g., H2 vs. H3) are addressed via:
  • 2D-COSY/TOCSY : Correlates scalar-coupled spins within the sugar ring.
  • HSQC/HMBC : Links 1H^{1}\text{H}-13C^{13}\text{C} correlations across glycosidic bonds.
  • Comparative analysis : Benchmarking against known standards (e.g., phyproof® reference substances) .

Q. What strategies optimize the synthesis of isotopically labeled analogs for metabolic tracing or structural studies?

  • Answer : 13C^{13}\text{C}- or 2H^{2}\text{H}-labeling at specific positions (e.g., C6) is achieved using labeled precursors (e.g., D-[6-13C^{13}\text{C}]mannose) during glycosylation. Protecting group compatibility and enzymatic stability are critical for maintaining isotopic integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。